REACTION_CXSMILES
|
[C:1]1([C:11]#[C:12][CH3:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1>C1COCC1.[Pd].CC([O-])=O.CC([O-])=O.[Pb+2]>[C:1]1([C:11]#[C:12][CH3:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[C:1]1(/[CH:11]=[CH:12]\[CH3:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C#CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Lindlar's catalyst
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
FILTRATION
|
Details
|
The ether solution was filtered though a plug of silica
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C#CC
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)\C=C/C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.65 mol | |
AMOUNT: MASS | 11.01 g | |
YIELD: CALCULATEDPERCENTYIELD | 2000% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |